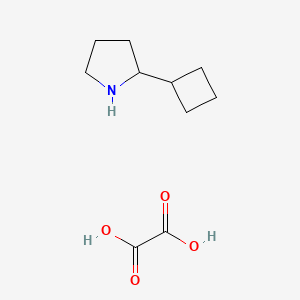

2-Cyclobutylpyrrolidine oxalate

Description

Properties

IUPAC Name |

2-cyclobutylpyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.C2H2O4/c1-3-7(4-1)8-5-2-6-9-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOFOIARQFIHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Context and Significance of 2 Cyclobutylpyrrolidine Oxalate Research

Pyrrolidine (B122466) and Cyclobutane (B1203170) Architectures in Modern Chemical Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of biologically active molecules and natural products. researchgate.netfrontiersin.org This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. frontiersin.orgnih.gov The significance of the pyrrolidine ring is amplified by its sp³-hybridized nature, which allows for a three-dimensional exploration of chemical space, a crucial aspect in modern drug design. nih.govresearchgate.net Its non-planar, "puckered" conformation, a phenomenon known as pseudorotation, provides a structural diversity that is highly sought after. nih.govresearchgate.net The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, and its stereogenic centers allow for the development of molecules with specific spatial arrangements, which is critical for selective interactions with biological targets. nih.gov Synthetic chemists have developed numerous methods for the construction of the pyrrolidine skeleton, including 1,3-dipolar cycloadditions and intramolecular cyclizations, highlighting its importance as a synthetic target. nih.govosaka-u.ac.jp

Similarly, the cyclobutane ring, a four-membered carbocycle, is a versatile building block in organic synthesis. researchgate.netresearchgate.net Its inherent ring strain makes it a reactive intermediate, enabling a variety of chemical transformations such as ring-opening and ring-expansion reactions to construct more complex molecular architectures. researchgate.netresearchgate.net In medicinal chemistry, the incorporation of a cyclobutane fragment is a recognized strategy to introduce conformational restriction into a molecule, which can lead to improved biological activity and metabolic stability. lifechemicals.comnih.gov Unlike more flexible linkers, the rigid nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation. nih.gov Furthermore, the replacement of planar aromatic rings with saturated cyclobutane rings can enhance properties such as solubility and binding affinity to target proteins. nih.gov

The combination of pyrrolidine and cyclobutane motifs within a single molecule, as seen in 2-Cyclobutylpyrrolidine (B1636982) oxalate (B1200264), presents a unique scaffold that leverages the advantageous properties of both ring systems. This convergence offers chemists a platform to design novel compounds with potentially enhanced biological activities and desirable physicochemical properties. A novel and highly stereoselective synthesis of substituted cyclobutane derivatives from readily available pyrrolidines has been developed, demonstrating the synthetic accessibility of such combined architectures. acs.org

The Role of Oxalate Counterions in Organic Salt and Co-crystal Chemistry

The oxalate anion (C₂O₄²⁻), derived from oxalic acid, plays a significant role in the formation of organic salts and co-crystals. byjus.comwikipedia.org In pharmaceutical sciences, the formation of a salt or co-crystal is a common strategy to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability. mdpi.comtu-dortmund.de Oxalate is a versatile counterion due to its ability to form strong hydrogen bonds and coordinate with metal ions. wikipedia.org

Oxalic acid and its corresponding oxalate anions can participate in the formation of complex crystal structures through a network of hydrogen bonds. journalspress.com For instance, it can form co-crystals with other molecules, including APIs, leading to new solid forms with distinct properties. rsc.org The ability of oxalate to act as a bidentate ligand, chelating to a single metal center, further expands its utility in coordination chemistry and materials science. wikipedia.org The choice of the counterion is a critical step in drug development, and oxalate has been successfully used in marketed drugs. For example, escitalopram (B1671245) oxalate is used for the treatment of depression and anxiety. byjus.commdpi.com The study of oxalate-containing salts and co-crystals is an active area of research, with a focus on understanding and predicting the resulting crystal packing and intermolecular interactions. rsc.org

Establishing the Academic Research Significance of 2-Cyclobutylpyrrolidine Oxalate in Contemporary Chemical Science

The academic research significance of this compound arises from the synergistic combination of its constituent parts. The pyrrolidine and cyclobutane moieties provide a unique and sp³-rich scaffold that is of great interest in medicinal chemistry and drug discovery for exploring new chemical space. nih.govlifechemicals.comnih.gov The presence of the oxalate counterion offers a means to modulate the solid-state properties of the compound, which is a crucial aspect of pharmaceutical development. mdpi.com

Research into this compound and related compounds can contribute to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the pyrrolidine and cyclobutane rings, chemists can probe how these changes affect the biological activity of the molecule. Furthermore, the study of the oxalate salt allows for an investigation into the impact of the counterion on the compound's physicochemical properties. The development of stereoselective synthetic routes to access specific isomers of 2-cyclobutylpyrrolidine is also a significant area of research, as different stereoisomers can exhibit vastly different biological profiles. nih.govacs.org

In essence, this compound serves as a model system for exploring the interplay between molecular architecture, stereochemistry, and solid-state properties. Its study can provide valuable insights for the design of new chemical entities with tailored biological and pharmaceutical characteristics.

Stereoselective Synthetic Methodologies for 2 Cyclobutylpyrrolidine Oxalate

Development of Enantioselective Pathways to 2-Cyclobutylpyrrolidine (B1636982) Oxalate (B1200264)

The creation of a single enantiomer of 2-cyclobutylpyrrolidine is paramount for its potential applications. Enantioselective synthesis aims to produce a chiral compound in high enantiomeric excess (e.e.). This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries to guide the stereochemical outcome of the reaction.

Application of Chiral Catalysts in Asymmetric Synthesis

Chiral catalysts, particularly organocatalysts derived from proline and its analogues, have revolutionized asymmetric synthesis. researchgate.netmdpi.com These small organic molecules can effectively induce chirality in a substrate without the need for transition metals. For the synthesis of 2-cyclobutylpyrrolidine, a proline-catalyzed α-amination or a related conjugate addition reaction could be envisioned.

One potential pathway involves the asymmetric Michael addition of a nitroalkane to an α,β-unsaturated aldehyde, catalyzed by a chiral prolinol silyl (B83357) ether. While direct literature for a cyclobutyl-substituted substrate is scarce, the general applicability of this method to various alkyl and aryl substituents suggests its potential. researchgate.net The resulting chiral nitroaldehyde could then be subjected to a series of transformations, including reduction of the nitro group and reductive amination, to form the pyrrolidine (B122466) ring.

Another approach could utilize a chiral phosphoric acid (CPA) catalyzed reaction. CPAs are powerful Brønsted acid catalysts capable of activating imines towards nucleophilic attack in a highly enantioselective manner. A potential route could involve the asymmetric reduction of a cyclic imine precursor to 2-cyclobutylpyrrolidine.

| Catalyst Type | Potential Reaction | Key Features |

| Proline Derivatives | Asymmetric Michael Addition | Metal-free, readily available catalysts, high enantioselectivities reported for various substrates. researchgate.netmdpi.com |

| Chiral Phosphoric Acids | Asymmetric Reduction of Imines | High enantioselectivity, broad substrate scope for imine reduction. |

| Transition Metal Catalysts (e.g., Rh, Ir) | Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivities for the reduction of cyclic imines. |

Strategies for Asymmetric Induction Utilizing Chiral Auxiliaries and Reagents

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A well-established method involves the use of N-tert-butanesulfinamide. The condensation of tert-butanesulfinamide with a suitable ketone or aldehyde precursor would yield a chiral N-sulfinyl imine. The subsequent addition of a cyclobutyl Grignard or organolithium reagent to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Removal of the auxiliary under acidic conditions would then furnish the desired enantiomerically enriched 2-cyclobutylpyrrolidine.

Similarly, Evans oxazolidinone auxiliaries could be employed. An N-acylated oxazolidinone could undergo a diastereoselective alkylation with a cyclobutyl halide. Subsequent transformations, including reduction and cyclization, would lead to the formation of the chiral 2-cyclobutylpyrrolidine.

| Chiral Auxiliary | Key Intermediate | Typical Reagents | Diastereoselectivity |

| N-tert-Butanesulfinamide | N-Sulfinyl imine | Cyclobutyl Grignard | Often >95:5 dr |

| Evans Oxazolidinone | N-Acyl oxazolidinone | Cyclobutyl halide | Often >98:2 dr |

| (S)- or (R)-1-Phenylethylamine | Chiral imine | Reducing agents | Variable |

Diastereoselective Control in the Formation of 2-Cyclobutylpyrrolidine Oxalate

In cases where a precursor to 2-cyclobutylpyrrolidine already contains a stereocenter, subsequent reactions must be controlled to yield the desired diastereomer. For instance, the reduction of a chiral cyclic imine can lead to either the cis or trans diastereomer of the resulting 2,x-disubstituted pyrrolidine. The choice of reducing agent and reaction conditions plays a crucial role in determining the diastereoselectivity of this transformation.

A notable strategy for achieving high diastereoselectivity is the substrate-directed reduction of a cyclic N-acyliminium ion. The substituent on the pyrrolidine ring can direct the approach of the hydride reagent, leading to the preferential formation of one diastereomer.

Multicomponent Reactions and Cascade Processes in the Efficient Construction of the Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.com A potential MCR for the synthesis of the 2-cyclobutylpyrrolidine scaffold could be a [3+2] cycloaddition reaction.

For instance, an azomethine ylide, generated in situ from the condensation of an amino acid with an aldehyde, could react with a cyclobutyl-substituted dipolarophile. This would directly construct the pyrrolidine ring with the desired substitution pattern. The stereoselectivity of such cycloadditions can often be controlled by the use of chiral catalysts or by the inherent chirality of the starting materials.

Investigation of Solvent Effects and Reaction Conditions on Stereoselectivity

The choice of solvent and other reaction parameters such as temperature and concentration can have a profound impact on the stereochemical outcome of a reaction. Solvents can influence the conformation of the substrate and the transition state, as well as the aggregation state of the catalyst, thereby altering the energy difference between the diastereomeric transition states.

For example, in reactions involving chiral auxiliaries, a change in solvent polarity can sometimes reverse the diastereoselectivity. Similarly, in organocatalyzed reactions, the solvent can affect the hydrogen-bonding network that is crucial for stereochemical induction. Therefore, the optimization of reaction conditions, including a thorough screening of solvents, is a critical step in developing a highly stereoselective synthesis of 2-cyclobutylpyrrolidine.

Preparation of this compound

Reaction Mechanisms and Mechanistic Investigations Involving 2 Cyclobutylpyrrolidine Oxalate

Fundamental Reactivity Patterns of the Pyrrolidine (B122466) Heterocycle in 2-Cyclobutylpyrrolidine (B1636982) Oxalate (B1200264)

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is the core of 2-cyclobutylpyrrolidine and dictates its fundamental reactivity. The nitrogen atom, with its lone pair of electrons, is nucleophilic and basic, making it susceptible to a variety of electrophilic reactions. The presence of the cyclobutyl group at the 2-position introduces specific steric and electronic effects that modulate this inherent reactivity.

N-Alkylation and N-Acylation: The nitrogen atom of the pyrrolidine ring readily participates in nucleophilic substitution reactions. N-alkylation can be achieved with various alkylating agents, while N-acylation occurs with acyl halides or anhydrides. The cyclobutyl group, being a bulky substituent, can sterically hinder the approach of electrophiles to the nitrogen atom, potentially slowing down the reaction rate compared to unsubstituted pyrrolidine. However, as an alkyl group, it is weakly electron-donating, which can slightly enhance the nucleophilicity of the nitrogen.

Oxidation and Dehydrogenation: The pyrrolidine ring can undergo oxidation at the carbon atoms, particularly those adjacent to the nitrogen. Oxidative pathways can lead to the formation of pyrrolidones or even ring-opened products through the formation of aminoaldehyde intermediates chemistrysteps.com. Catalytic dehydrogenation of the pyrrolidine ring can lead to the formation of the corresponding pyrrole, a transformation that can be influenced by the substitution pattern on the ring chemistryviews.orgnih.gov. The cyclobutyl substituent may influence the regioselectivity of these reactions.

Formation of Enamines: In the presence of a suitable carbonyl compound, secondary amines like 2-cyclobutylpyrrolidine can form enamines. These enamines are versatile intermediates in organic synthesis, capable of undergoing further reactions such as alkylation and acylation at the α-carbon.

The table below summarizes the fundamental reactivity patterns of the pyrrolidine heterocycle and the potential influence of the 2-cyclobutyl substituent.

| Reaction Type | General Reactivity of Pyrrolidine | Potential Influence of 2-Cyclobutyl Substituent |

| N-Alkylation | Nucleophilic attack by nitrogen on an alkyl halide. | Steric hindrance may decrease the reaction rate. Weak electron-donating effect may slightly increase nitrogen nucleophilicity. |

| N-Acylation | Nucleophilic acyl substitution with acylating agents. | Similar to N-alkylation, steric hindrance can play a role. |

| Oxidation | Can be oxidized to form lactams or ring-opened products. | May influence the regioselectivity of oxidation. |

| Dehydrogenation | Can be dehydrogenated to form pyrroles. | The substituent may affect the stability of intermediates and the overall reaction efficiency. |

| Enamine Formation | Reacts with aldehydes and ketones to form enamines. | The steric bulk of the cyclobutyl group could influence the geometry and subsequent reactivity of the enamine. |

Transformational Chemistry of the Cyclobutyl Moiety within the Compound Structure

The cyclobutane (B1203170) ring is a strained four-membered carbocycle, and this inherent ring strain is a driving force for a variety of chemical transformations nih.govstackexchange.com. When incorporated into the 2-cyclobutylpyrrolidine structure, the cyclobutyl moiety can undergo several characteristic reactions, including ring expansion, ring contraction, and C-C bond cleavage.

Ring Expansion: Under certain conditions, particularly those involving the formation of a carbocation adjacent to the ring, the cyclobutane ring can undergo expansion to a more stable five-membered ring, such as a cyclopentyl group chemistrysteps.comstackexchange.commasterorganicchemistry.comacs.org. This rearrangement is driven by the release of ring strain. For instance, treatment with a protic acid could potentially lead to protonation of the pyrrolidine nitrogen, followed by a rearrangement involving the cyclobutyl ring if a carbocation were to form on the pyrrolidine ring.

Ring Contraction: While less common than expansion, ring contraction of cyclobutanes to cyclopropylmethyl derivatives can occur under specific reaction conditions, often involving radical or carbenoid intermediates chemistryviews.orgwikipedia.orgresearchgate.netacs.org.

C-C Bond Cleavage: The strained C-C bonds of the cyclobutane ring are susceptible to cleavage under various conditions, including transition metal catalysis and thermal or photochemical activation acs.orgnih.govacs.orgorganic-chemistry.orgnih.gov. This can lead to the formation of linear alkyl chains or participate in more complex rearrangements. For example, transition metal-catalyzed reactions could lead to the opening of the cyclobutyl ring and subsequent functionalization.

The potential transformations of the cyclobutyl moiety are summarized in the table below.

| Transformation | Description | Driving Force | Potential Outcome for 2-Cyclobutylpyrrolidine |

| Ring Expansion | Rearrangement to a five-membered ring. | Release of ring strain. | Formation of a 2-(cyclopentyl)pyrrolidine derivative. |

| Ring Contraction | Rearrangement to a three-membered ring with a methyl substituent. | Formation of a more stable radical or carbocation intermediate. | Formation of a 2-(cyclopropylmethyl)pyrrolidine derivative. |

| C-C Bond Cleavage | Opening of the four-membered ring. | Relief of ring strain, often facilitated by catalysts or external energy. | Formation of a pyrrolidine derivative with a linear alkyl side chain. |

The Influence of the Oxalate Anion on Reaction Kinetics and Thermodynamic Equilibria

The oxalate anion (C₂O₄²⁻), being the counter-ion to the protonated 2-cyclobutylpyrrolidinium cation, is not merely a spectator in chemical reactions. It can exert a significant influence on both the kinetics and thermodynamics of a reaction through various mechanisms.

Ligand Properties: Oxalate is a bidentate ligand capable of coordinating to metal ions, forming stable chelate complexes fiveable.mewikipedia.orgacs.orgyoutube.comnih.gov. In reactions catalyzed by metal complexes, the presence of oxalate can either inhibit or enhance the catalytic activity by competing for coordination sites on the metal center or by modifying the electronic properties of the catalyst.

Proton Shuttle: Oxalate can act as a proton shuttle, facilitating proton transfer steps in a reaction mechanism youtube.com. This can be particularly important in acid- or base-catalyzed reactions, where the rate of proton transfer can be a determining factor.

Influence on Solubility and Crystallization: The oxalate salt of an amine often has different solubility properties compared to the free base or other salts. This can affect reaction kinetics in heterogeneous systems. In crystallization processes, the oxalate anion can influence the crystal morphology and polymorphism, which in turn can affect the isolation and purification of products nih.gov.

Thermodynamic Effects: The formation of the 2-cyclobutylpyrrolidinium oxalate salt is an acid-base equilibrium. The thermodynamics of this equilibrium will depend on the pKa of the protonated amine and oxalic acid. In a reaction mixture, the concentration of the free amine, which is often the reactive species, will be dependent on the pH and the presence of other acidic or basic species.

The following table outlines the potential roles of the oxalate anion in reactions involving 2-Cyclobutylpyrrolidine Oxalate.

| Influence | Mechanism | Consequence on Reactions |

| Ligand to Metal Catalysts | Coordination to the metal center. | Can act as a catalyst poison or a modifying ligand, altering reaction rates and selectivity. |

| Proton Transfer Agent | Acting as a general acid or base. | Can catalyze reactions that involve proton transfer in the rate-determining step. |

| Solubility Modifier | Affecting the solubility of the reactant. | Can influence reaction rates in multiphase systems. |

| Equilibrium Control | Participating in acid-base equilibria. | Determines the concentration of the free amine, which is often the active nucleophile. |

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the transient species, such as reaction intermediates and transition states, is crucial for a complete mechanistic picture of reactions involving this compound. The elucidation of these structures often relies on a combination of experimental techniques and computational modeling.

Spectroscopic and Trapping Experiments: Short-lived intermediates can sometimes be observed directly using spectroscopic techniques under specific conditions (e.g., low temperature). Alternatively, their existence can be inferred through trapping experiments, where a reactive species is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), have become powerful tools for studying reaction mechanisms nih.govresearchgate.netnih.govrsc.orgwhiterose.ac.ukbeilstein-journals.orgacs.orgnih.govacs.org. These methods can be used to model the potential energy surface of a reaction, allowing for the characterization of the structures and energies of reactants, products, intermediates, and transition states. For reactions involving 2-cyclobutylpyrrolidine, computational studies could provide insights into:

The conformational preferences of the cyclobutyl and pyrrolidine rings in the ground and transition states.

The activation barriers for different reaction pathways, helping to predict the most likely mechanism.

The electronic structure of intermediates, such as carbocations or radicals, to understand their stability and reactivity.

The table below presents common approaches for the elucidation of transient species in chemical reactions.

| Method | Application | Information Gained |

| Low-Temperature Spectroscopy (NMR, IR) | Direct observation of short-lived species. | Structural information about reaction intermediates. |

| Chemical Trapping | Interception of reactive intermediates. | Indirect evidence for the existence and nature of intermediates. |

| Kinetic Isotope Effect Studies | Measuring reaction rates with isotopically labeled reactants. | Information about bond breaking/formation in the transition state. |

| Computational Modeling (e.g., DFT) | Mapping the potential energy surface of a reaction. | Structures, energies, and properties of intermediates and transition states; prediction of reaction pathways. |

2 Cyclobutylpyrrolidine Oxalate As a Versatile Synthetic Building Block

Potential Utilization in the Construction of Complex Heterocyclic Scaffolds

The 2-cyclobutylpyrrolidine (B1636982) scaffold is primed for elaboration into more complex heterocyclic systems. The secondary amine provides a nucleophilic center for a variety of transformations.

Hypothetical Pathways to Substituted Pyrrolidine (B122466) Derivatives

The nitrogen atom of the pyrrolidine ring is a key handle for derivatization. Standard N-alkylation, N-acylation, and N-arylation reactions would be expected to proceed readily, introducing a wide array of functional groups. For instance, reaction with various alkyl halides, acyl chlorides, or aryl halides (under appropriate catalytic conditions) could yield a library of novel 2-cyclobutylpyrrolidine derivatives. These substitutions could be used to modulate the compound's physical, chemical, and biological properties.

Furthermore, the secondary amine could participate in reductive amination reactions with aldehydes and ketones to introduce more complex side chains. This approach would provide access to a diverse set of tertiary amines with potential applications in various fields.

Speculative Incorporation into Novel Spiro and Fused Polycyclic Systems

The unique combination of a pyrrolidine and a cyclobutane (B1203170) ring opens theoretical avenues to novel spirocyclic and fused polycyclic systems. Intramolecular reactions involving functional groups on both the pyrrolidine and cyclobutane rings could lead to the formation of intricate three-dimensional structures.

For example, if the cyclobutyl ring were appropriately functionalized with a leaving group, intramolecular cyclization could lead to the formation of a fused azabicyclo[n.2.0]alkane system. Alternatively, functionalization of the pyrrolidine nitrogen followed by a reaction with a suitable group on the cyclobutane ring could pave the way for the synthesis of unique bridged systems. The construction of spirocycles could be envisioned through reactions that form a new ring originating from one of the pyrrolidine or cyclobutane carbons.

Postulated Applications in the Total Synthesis of Complex Organic Molecules

While no specific examples of the use of 2-cyclobutylpyrrolidine oxalate (B1200264) in total synthesis are readily found, its structure suggests it could be a valuable chiral building block for the synthesis of certain natural products or complex drug targets. The presence of a stereocenter at the 2-position of the pyrrolidine ring, if in an enantiomerically pure form, would be particularly advantageous.

In a hypothetical total synthesis, the 2-cyclobutylpyrrolidine unit could be incorporated early in the synthetic sequence, with the cyclobutyl group serving to control the stereochemical outcome of subsequent reactions or to provide a rigid scaffold to orient other functional groups.

Envisioned Derivatization and Functionalization Strategies for Expanding Synthetic Scope

Beyond simple N-functionalization, the carbon framework of both the pyrrolidine and cyclobutane rings offers opportunities for derivatization. Metal-catalyzed C-H activation, a powerful tool in modern organic synthesis, could potentially be applied to selectively introduce functional groups at various positions on the rings.

The development of methods to selectively functionalize the cyclobutane ring while preserving the pyrrolidine core would significantly expand the synthetic utility of this building block. For instance, the introduction of a carbonyl group or a hydroxyl group on the cyclobutane ring would open up a plethora of subsequent transformations.

Theoretical Regioselective and Chemoselective Transformations Enabled by the Compound

The presence of two distinct ring systems in 2-cyclobutylpyrrolidine could allow for regioselective and chemoselective transformations. The nitrogen atom of the pyrrolidine is the most nucleophilic and basic site, suggesting that reactions with electrophiles would preferentially occur at this position.

Furthermore, the differing reactivity of the C-H bonds on the pyrrolidine versus the cyclobutane ring could be exploited for regioselective functionalization under specific catalytic conditions. For example, the α-protons to the nitrogen in the pyrrolidine ring are typically more acidic than the protons on the cyclobutane ring, which could be leveraged for selective deprotonation and subsequent reaction with electrophiles.

Advanced Structural Elucidation and Stereochemical Characterization of 2 Cyclobutylpyrrolidine Oxalate

Crystallographic Analysis of 2-Cyclobutylpyrrolidine (B1636982) Oxalate (B1200264) and its Analogues

Crystallographic techniques, particularly X-ray diffraction, stand as the cornerstone for the unambiguous determination of molecular structures in the solid state. These methods provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a detailed picture of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the most reliable method for determining the absolute configuration of chiral molecules like 2-Cyclobutylpyrrolidine oxalate. nih.gov By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the true handedness of the molecule can be established. nih.gov For pyrrolidine (B122466) derivatives, obtaining a high-quality single crystal is a prerequisite for successful analysis. nih.govnih.gov In cases where the parent compound is difficult to crystallize, the formation of a salt, such as an oxalate salt, can significantly improve the crystalline quality. journalspress.com

The process involves irradiating a single crystal with a focused X-ray beam and measuring the diffraction pattern. The resulting data allows for the calculation of the electron density map of the asymmetric unit, revealing the precise coordinates of each atom. The Flack parameter, derived from the diffraction data, is a crucial indicator for the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. nih.gov

Table 1: Representative Crystallographic Data for Pyrrolidine Derivatives

| Compound/Analogue | Crystal System | Space Group | Key Findings |

| 1,2-di(pyrrolidin-1-yl)ethane | Monoclinic | P2₁/n | Centrosymmetric molecule with weak intermolecular interactions. mdpi.com |

| (S)-N-Cbz-α-amino-N-methyl glutarimide | Orthorhombic | P2₁2₁2₁ | The stereochemistry was confirmed, and the compound showed anticonvulsant activity. researchgate.net |

| 2-(p-chlorophenyl)pyrrolidine | Not Specified | Not Specified | The (R)-enantiomer was synthesized with high enantiomeric excess. nih.govresearchgate.net |

This table presents representative data for analogous compounds to illustrate the type of information obtained from crystallographic studies, as specific data for this compound is not publicly available.

The analysis of crystal packing provides insights into the supramolecular architecture, which can influence physical properties such as solubility and melting point. acs.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing a detailed map of the interactions within the crystal. mdpi.comacs.org For instance, in related oxalate salts, hydrogen oxalate anions can form chains through O-H···O hydrogen bonds, which are then linked by cations via N-H···O interactions, forming a three-dimensional network. researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties. nih.gov The formation of different polymorphs of this compound can be influenced by factors such as the solvent used for crystallization, temperature, and the presence of impurities. nih.gov

Crystal engineering principles can be applied to control the crystallization process and selectively obtain a desired polymorphic form. researchgate.net This involves understanding and manipulating the intermolecular interactions to guide the self-assembly of molecules into a specific crystal lattice. By forming co-crystals or salts, such as the oxalate salt, the physicochemical properties of the parent compound can be modified. csic.es For instance, studies on calcium oxalate have shown that the presence of certain macromolecules can favor the formation of the dihydrate form over the monohydrate form, highlighting the influence of additives on crystal structure. nih.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. High-resolution 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for determining the relative stereochemistry of chiral centers. longdom.orgnih.gov

For this compound, ¹H NMR would provide information on the chemical environment of each proton, while ¹³C NMR would identify the carbon skeleton. COSY experiments would reveal proton-proton coupling networks, helping to establish the connectivity within the cyclobutyl and pyrrolidine rings. longdom.org NOESY experiments, which detect through-space interactions between protons, are crucial for determining the relative orientation of substituents. For example, a NOE correlation between a proton on the cyclobutyl ring and a proton on the pyrrolidine ring would indicate their spatial proximity, providing evidence for a specific diastereomer. longdom.org The analysis of coupling constants can also provide valuable information about the conformation of the five-membered pyrrolidine ring. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Stereochemical Studies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are highly sensitive to the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or with the spectra of known compounds. wordpress.com

For 2-Cyclobutylpyrrolidine, which lacks a strong chromophore in its native state, derivatization with a chromophoric group may be necessary to obtain a measurable CD signal. wordpress.com The sign and intensity of the Cotton effects in the CD spectrum can provide valuable information about the spatial arrangement of the atoms around the chiral center. wordpress.com

Advanced Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and assessing its purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. acs.org

In addition to confirming the molecular formula, MS can be used for structural elucidation through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. This information can be used to confirm the presence of the cyclobutyl and pyrrolidine moieties. Furthermore, quantitative MS techniques can be employed to determine the purity of the compound with high sensitivity and accuracy. acs.org

Computational and Theoretical Investigations of 2 Cyclobutylpyrrolidine Oxalate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred molecular conformations of 2-Cyclobutylpyrrolidine (B1636982) oxalate (B1200264). These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

By mapping the potential energy surface, the most stable three-dimensional arrangements of the atoms (conformations) can be identified. For 2-Cyclobutylpyrrolidine oxalate, this involves determining the relative orientations of the cyclobutyl and pyrrolidine (B122466) rings, as well as the geometry of the oxalate counter-ion. These calculations can provide data on bond lengths, bond angles, and dihedral angles that define the low-energy conformations of the molecule.

Natural Bonding Orbital (NBO) analysis, a common component of these studies, can be used to investigate charge transfer interactions within the molecule, such as between the protonated pyrrolidine nitrogen and the oxalate oxygen atoms. nih.gov The calculated HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap is another critical parameter derived from these calculations, offering insights into the molecule's kinetic stability and optical properties. nih.gov

Table 1: Example of Calculated Electronic Properties for a Low-Energy Conformer of this compound

| Property | Value | Unit |

| Total Energy | Illustrative Value | Hartrees |

| HOMO Energy | Illustrative Value | eV |

| LUMO Energy | Illustrative Value | eV |

| HOMO-LUMO Gap | Illustrative Value | eV |

| Dipole Moment | Illustrative Value | Debye |

Note: The values in this table are for illustrative purposes to represent the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

While quantum chemical calculations identify energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing the accessible conformations and the transitions between them. nih.govnih.gov

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic realistic conditions. The simulation trajectory would show the flexibility of the cyclobutyl and pyrrolidine rings and the dynamics of the ionic interaction with the oxalate.

These simulations are crucial for exploring the full conformational landscape, which may include transient, higher-energy states that are not identified by simple energy minimization. nih.gov By analyzing the trajectory, one can understand the stability of different conformations and the timescales of conformational changes. This provides a more complete and dynamic picture of the molecule's behavior than static quantum calculations alone. nih.govnih.gov

Table 2: Example of Conformational Dihedrals Monitored During an MD Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C1-C2-N-C5 (Pyrrolidine Ring) | Illustrative Value | Illustrative Value |

| Cα-Cβ-Cγ-Cδ (Cyclobutyl Ring) | Illustrative Value | Illustrative Value |

| N-C2-Cα-Cβ (Ring Linkage) | Illustrative Value | Illustrative Value |

Note: The values in this table are for illustrative purposes to represent the type of data generated from molecular dynamics simulations.

Computational Studies of Reaction Mechanisms and Catalytic Pathways Relevant to its Synthesis and Transformations

Theoretical methods are invaluable for investigating the mechanisms of chemical reactions. For the synthesis of 2-Cyclobutylpyrrolidine, computational studies can model the reaction pathways, for instance, in a catalytic hydrogenation of a precursor.

By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers, which are critical for understanding reaction rates and selectivity. These computational models can reveal the role of a catalyst by showing how it lowers the activation energy of the rate-determining step.

Furthermore, these studies can explore the stereoselectivity of the synthesis, explaining why one stereoisomer might be formed in preference to another. This level of mechanistic insight is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Reactivity Profiles via Theoretical Methods

Computational chemistry can predict various spectroscopic properties of this compound. For example, by calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This can be compared with experimental spectra to aid in the identification and characterization of the compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to help interpret experimental NMR data. nih.gov

Reactivity profiles can also be predicted using theoretical methods. For instance, the electrostatic potential mapped onto the electron density surface can indicate the regions of the molecule that are most likely to be involved in electrostatic interactions. Fukui functions or other reactivity indices derived from DFT can be used to predict the sites most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for understanding the molecule's chemical behavior.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR Stretch (C=O of Oxalate) | Illustrative Value cm⁻¹ | Illustrative Value cm⁻¹ |

| ¹H NMR Shift (α-proton to N) | Illustrative Value ppm | Illustrative Value ppm |

| ¹³C NMR Shift (Cyclobutyl CH) | Illustrative Value ppm | Illustrative Value ppm |

Note: The values in this table are for illustrative purposes to represent the comparison between predicted and experimental data.

Future Directions and Emerging Research Avenues for 2 Cyclobutylpyrrolidine Oxalate

Development of Novel Catalytic Systems for its Synthesis and Subsequent Transformations

The synthesis of 2-substituted pyrrolidines has been a subject of intense research, with a variety of catalytic systems being developed to achieve high efficiency and stereoselectivity. mdpi.comorganic-chemistry.org These methodologies provide a strong foundation for the future development of synthetic routes to 2-Cyclobutylpyrrolidine (B1636982) and its subsequent chemical modifications.

Future research will likely focus on the application and adaptation of existing and novel catalytic systems for the specific synthesis of 2-cyclobutylpyrrolidine. Key areas of development include:

Asymmetric Metal Catalysis: Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, have shown remarkable efficacy in the asymmetric synthesis of chiral amines and pyrrolidines. organic-chemistry.orgkanto.co.jpacs.orgnih.gov Iridium catalysts, for instance, are highly active for the reductive amination of ketones, a potential pathway to 2-cyclobutylpyrrolidine starting from cyclobutyl-(4-oxobutyl)ketone. kanto.co.jp Similarly, rhodium-catalyzed hydroaminations of unactivated olefins present another viable route. organic-chemistry.org The development of ligands that can effectively control the stereochemistry at the C2 position bearing a bulky cyclobutyl group will be a critical area of investigation.

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of chiral molecules. mdpi.combenthamdirect.comrsc.org Proline and its derivatives are well-established organocatalysts for various asymmetric transformations. mdpi.comnih.gov Future work could explore the use of tailored organocatalysts for the enantioselective synthesis of 2-cyclobutylpyrrolidine, potentially through Michael additions or aldol (B89426) reactions involving precursors to the cyclobutylpyrrolidine ring.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. nih.govrsc.orgnih.gov Biocatalytic approaches, such as the use of transaminases for the amination of ketones or imine reductases, could be explored for the synthesis of enantiomerically pure 2-cyclobutylpyrrolidine. nih.gov Directed evolution of existing enzymes could be employed to develop biocatalysts specifically tailored for the cyclobutyl-containing substrate.

The subsequent transformations of the 2-cyclobutylpyrrolidine scaffold would also benefit from novel catalytic systems. For instance, late-stage functionalization of the pyrrolidine (B122466) ring through C-H activation would allow for the introduction of additional chemical diversity. nih.govacs.orgresearchgate.netnih.govacs.org

| Catalytic System | Potential Application for 2-Cyclobutylpyrrolidine | Key Research Focus |

| Asymmetric Metal Catalysis (Ir, Rh, Pd) | Enantioselective synthesis from prochiral precursors. | Ligand design for stereocontrol with a bulky C2 substituent. |

| Organocatalysis | Metal-free synthesis of chiral 2-cyclobutylpyrrolidine. | Development of catalysts for specific Michael or aldol reactions. |

| Biocatalysis | Highly stereoselective synthesis under green conditions. | Enzyme screening and directed evolution for substrate specificity. |

| C-H Activation Catalysis | Late-stage functionalization of the pyrrolidine ring. | Regio- and stereoselective introduction of functional groups. |

Table 1: Potential Catalytic Systems for 2-Cyclobutylpyrrolidine

Exploration of New Chemical Reactivity Modalities and Mechanistic Discoveries

Beyond the synthesis of the core structure, exploring new ways to chemically modify 2-cyclobutylpyrrolidine will be crucial for unlocking its full potential. This involves investigating novel reaction pathways and gaining a deeper understanding of the underlying reaction mechanisms.

A key area of future research will be the C-H functionalization of the pyrrolidine and cyclobutane (B1203170) rings. nih.govacs.orgresearchgate.netnih.govacs.org This strategy allows for the direct introduction of new functional groups without the need for pre-installed reactive handles, offering a more atom- and step-economical approach to derivatization. For instance, redox-triggered α-C–H functionalization could be used to introduce substituents at the C5 position of the pyrrolidine ring, leading to unsymmetrically 2,5-disubstituted pyrrolidines. acs.orgnih.govacs.org The unique strain of the cyclobutane ring could also lead to interesting and underexplored reactivity. nih.govnih.gov

Furthermore, the development of photocatalytic methods could open up new avenues for the transformation of 2-cyclobutylpyrrolidine. Visible-light photocatalysis enables reactions to proceed under mild conditions and can facilitate unique bond formations that are not accessible through traditional thermal methods.

Mechanistic studies will be paramount to guide the development of these new reactivity modalities. Understanding the transition states and reaction intermediates through computational and experimental techniques will allow for the rational design of catalysts and reaction conditions to achieve desired outcomes. For example, understanding the mechanism of C-H amination reactions can lead to improved diastereoselectivity in the synthesis of substituted pyrrolidines. nih.gov

| Reactivity Modality | Potential Application to 2-Cyclobutylpyrrolidine | Mechanistic Aspect to Investigate |

| C-H Functionalization | Direct derivatization of the pyrrolidine and cyclobutane rings. | Regioselectivity and stereoselectivity of C-H bond cleavage and bond formation. |

| Photocatalysis | Novel bond formations under mild conditions. | Excited state reactivity and radical pathways. |

| Ring-Opening/Expansion Reactions | Access to new and complex molecular scaffolds. | Influence of the cyclobutyl group on ring strain and reaction pathways. |

Table 2: Emerging Reactivity Modalities for 2-Cyclobutylpyrrolidine

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and process control. nih.govyoutube.comyoutube.com The integration of the synthesis and transformation of 2-cyclobutylpyrrolidine into flow chemistry platforms represents a significant area for future research.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov For exothermic reactions, the superior heat transfer in microreactors can prevent the formation of hot spots and improve safety. nih.gov The synthesis of 2-substituted piperidines has already been demonstrated using flow electrochemistry, a technique that could be adapted for pyrrolidines. nih.gov

Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, can accelerate the discovery and development of new derivatives of 2-cyclobutylpyrrolidine. These platforms can rapidly screen different reaction conditions and catalysts, enabling the efficient mapping of the chemical space around this scaffold.

| Technology | Benefit for 2-Cyclobutylpyrrolidine Research | Research Focus |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of robust and efficient flow protocols for synthesis and transformations. |

| Automated Synthesis | Accelerated discovery of new derivatives. | Integration of analytical techniques for real-time monitoring and optimization. |

Table 3: Integration of 2-Cyclobutylpyrrolidine Synthesis into Advanced Platforms

Potential Contributions to Sustainable Chemical Processes and Methodologies

The principles of green chemistry are increasingly guiding synthetic chemistry research. Future work on 2-cyclobutylpyrrolidine oxalate (B1200264) will undoubtedly be influenced by the drive for more sustainable processes.

This includes the use of renewable starting materials . While not directly applicable to the cyclobutyl moiety, the pyrrolidine ring itself can potentially be derived from bio-based resources. Research into the synthesis of pyrrolidines from biomass-derived platform chemicals is an active area.

The development of catalytic processes that minimize waste and energy consumption is another key aspect of sustainable chemistry. benthamdirect.com As discussed in section 7.1, the use of highly efficient and recyclable catalysts, including organocatalysts and biocatalysts, will be a major focus.

Furthermore, the use of greener solvents and reaction media is crucial. Water is the most desirable solvent from an environmental perspective, and developing catalytic systems that are effective in aqueous media will be a significant advancement.

| Sustainability Aspect | Application to 2-Cyclobutylpyrrolidine | Research Goal |

| Renewable Feedstocks | Synthesis of the pyrrolidine ring from biomass. | Developing pathways from bio-based platform chemicals. |

| Green Catalysis | Use of efficient and recyclable catalysts. | Minimizing catalyst loading and enabling catalyst reuse. |

| Benign Solvents | Performing reactions in water or other green solvents. | Designing water-tolerant catalytic systems. |

| Process Intensification | Utilizing flow chemistry to reduce waste and energy. | Optimizing flow processes for maximum efficiency. |

Table 4: Sustainable Approaches for 2-Cyclobutylpyrrolidine

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.